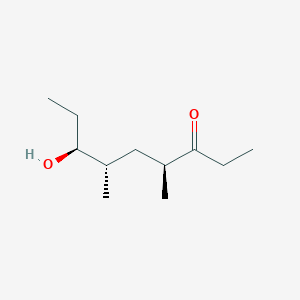

(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone

説明

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone (commonly known as serricornin) is a female-produced sex pheromone of the cigarette beetle (Lasioderma serricorne), a pest of stored tobacco and grains. Its structure features three stereocenters at positions 4, 6, and 7, which are critical for biological activity. The compound is synthesized via chemoenzymatic methods or stereoselective organic synthesis, as demonstrated by Mori et al. . Key physical properties include a log octanol-water partition coefficient (log Pow) of 6.6, indicating high lipophilicity, and environmental persistence due to low biodegradability .

特性

CAS番号 |

72598-35-7 |

|---|---|

分子式 |

C11H22O2 |

分子量 |

186.29 g/mol |

IUPAC名 |

(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |

InChIキー |

YEKDTNYNLCQHPV-GUBZILKMSA-N |

異性体SMILES |

CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O |

正規SMILES |

CCC(C(C)CC(C)C(=O)CC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.

化学反応の分析

Esterification Reactions

The tertiary hydroxyl group at C7 undergoes esterification with carboxylic acids under acid-catalyzed conditions. This reaction modifies the compound’s polarity and volatility, which is critical for applications in controlled-release pheromone formulations.

Example :

Reaction with acetic acid yields the corresponding acetate ester:

Key Conditions :

-

Catalyzed by sulfuric acid or DCC (dicyclohexylcarbodiimide).

Base-Mediated Equilibration

Although not a direct reaction of the isolated compound, synthesis involves base equilibration to optimize stereochemical ratios. For example, sodium hydroxide in ethanol induces epimerization at C4, refining the 6,7-threo/erythro isomer ratio critical for bioactivity .

Conditions :

Stereochemical Influence on Reactivity

The compound’s (4S,6S,7S) configuration dictates reaction outcomes. For example, the (4S,6S,7R)-isomer acts as a pheromone antagonist, highlighting the necessity of precise stereochemical control during synthesis . Enzymatic methods or chiral catalysts are employed to preserve configuration during derivatization .

科学的研究の応用

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone has several scientific research applications:

作用機序

The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .

類似化合物との比較

Tabulated Comparison of Key Compounds

生物活性

(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone, also known as serricornin, is a chiral organic compound belonging to the class of ketones. Its molecular formula is CHO, with a molecular weight of approximately 186.29 g/mol. The compound features a hydroxyl group (-OH) at the 7-position and two methyl groups at the 4 and 6 positions of a nonanone backbone. This unique stereochemistry contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone is influenced by its functional groups. Key reactions include nucleophilic substitutions and hydrogen bonding interactions due to the hydroxyl group. This compound has been identified as a pheromone component in various insect species, indicating its ecological significance .

Pheromonal Activity

One of the most notable biological activities of (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone is its role as a sex pheromone in insects such as the cigarette beetle (Lasioderma serricorne). Research indicates that this compound plays a crucial role in mating behaviors by attracting males to females .

Pharmaceutical Potential

The compound's biological activity suggests potential applications in drug development. Due to its structural properties, it may serve as a building block for synthesizing new pharmaceuticals targeting specific biological pathways. Preliminary studies indicate interactions with various enzymes and receptors in biological systems, although detailed mechanisms remain under investigation .

Case Studies

- Insect Behavior Studies : Research has demonstrated that (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone effectively attracts male cigarette beetles in controlled environments. These studies highlight the compound's potential use in developing pest management strategies through pheromone traps.

- Synthetic Applications : A study explored synthesizing derivatives of (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone for pharmaceutical applications. The derivatives exhibited varying degrees of biological activity against specific bacterial strains, suggesting avenues for antibiotic development .

Comparative Analysis

To understand the biological activity better, it is useful to compare (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (3R,5R)-5-Hydroxy-3-methylhexan-2-one | Hydroxyl at 5-position | Exhibits different stereochemistry |

| 2-Hydroxy-3-methylpentan-2-one | Hydroxyl at 2-position | Simpler structure; less steric hindrance |

| 3-Hydroxy-2-pentanone | Hydroxyl at 3-position | Smaller carbon chain; different reactivity |

These comparisons illustrate how variations in stereochemistry and functional groups influence chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。